(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

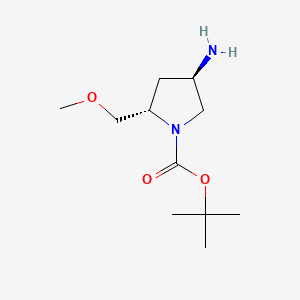

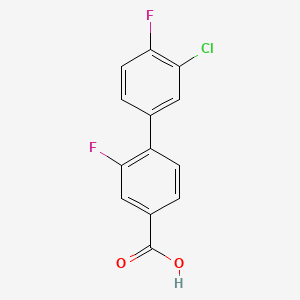

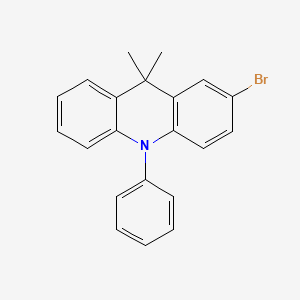

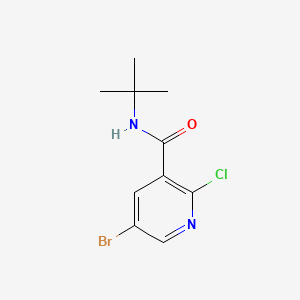

“®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 1350734-63-2 . It has a molecular weight of 358.23 . The IUPAC name for this compound is (3R)-4-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

1. Asymmetric Synthesis

(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is utilized in the field of asymmetric synthesis. A study demonstrated the synthesis of β-amino acid pharmacophores through the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands (Kubryk & Hansen, 2006).

2. Enantioselective Synthesis

This compound plays a crucial role in the enantioselective synthesis of specific amino acids, such as in the synthesis of the neuroexcitant ATPA, an analogue of AMPA (Pajouhesh et al., 2000).

3. Chiral Building Blocks

The compound is used for creating chiral building blocks in organic chemistry. A study focused on the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, highlighting its importance in producing complex organic molecules (Williams et al., 2003).

4. Synthesis of Unsaturated β-Amino Acid Derivatives

This compound is instrumental in synthesizing unsaturated β-amino acid derivatives. A study explored its use in creating these derivatives from lithium allylamides (Davies et al., 1997).

5. Preparation of Novel Electrophilic Building Blocks

It is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. A research study focused on the brominations of cyclic acetals from α-amino acids using this compound (Zimmermann & Seebach, 1987).

6. Heterogeneous Catalysis

In heterogeneous catalysis, this compound is employed for N-tert-butoxycarbonylation of amines, offering an efficient and environmentally benign approach (Heydari et al., 2007).

7. Synthesis of Dipeptide Analogues

It is used in the synthesis of dipeptide analogues, especially in the context of non-proteinogenic amino acids. Research in this area has led to the development of various tert-butyloxycarbonyl amino acid 4-nitroanilides (Schutkowski et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEDSOKOECEQFP-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855758 |

Source

|

| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | |

CAS RN |

1350734-63-2 |

Source

|

| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

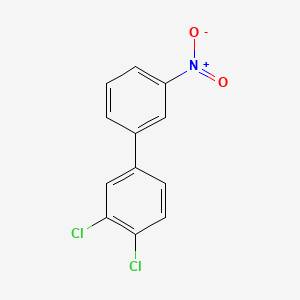

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)